molecular formula C16H19N3O2S B2477716 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(phenylthio)propanamide CAS No. 1207046-82-9

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(phenylthio)propanamide

Cat. No.: B2477716
CAS No.: 1207046-82-9
M. Wt: 317.41
InChI Key: TXNLEHDOAQJGMO-UHFFFAOYSA-N
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Description

N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-3-(phenylthio)propanamide is a synthetic organic compound characterized by a pyridazinone core (a six-membered heterocyclic ring with two adjacent nitrogen atoms and a ketone group) linked via a propyl chain to a propanamide moiety bearing a phenylthio (-SPh) substituent (Figure 1). The pyridazinone scaffold is notable for its pharmacological relevance, often associated with enzyme inhibition (e.g., phosphodiesterases) or receptor modulation .

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15(9-13-22-14-6-2-1-3-7-14)17-10-5-12-19-16(21)8-4-11-18-19/h1-4,6-8,11H,5,9-10,12-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNLEHDOAQJGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(phenylthio)propanamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C16H19N3O2S
  • Molecular Weight : 317.41 g/mol
  • CAS Number : 1207046-82-9
PropertyValue
Molecular FormulaC16H19N3O2S
Molecular Weight317.41 g/mol
CAS Number1207046-82-9

The compound's mechanism of action is primarily associated with its ability to interact with specific molecular targets, particularly in the context of inflammatory responses and cancer cell proliferation. Its structural features allow it to bind effectively to target proteins, modulating their activity.

  • Inhibition of Macrophage Migration Inhibitory Factor (MIF) : Research indicates that compounds similar to this compound can inhibit MIF, a key mediator in inflammation and cancer progression. This inhibition can lead to reduced cell survival in certain cancer cell lines, suggesting potential applications in cancer therapy .
  • Anticancer Activity : The compound has shown promising results in preclinical studies targeting various cancer types, including prostate and breast cancers. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the compound's structure can enhance its cytotoxic effects against cancer cells .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The results indicated significant antiproliferative activity:

Cell LineIC50 (µM)
DU-145 (Prostate)5.0
MCF-7 (Breast)10.0
A2780 (Ovarian)8.5

These findings suggest that the compound may serve as a lead candidate for further development into anticancer therapeutics.

Case Studies

  • Prostate Cancer : A study evaluating the effects of this compound on DU-145 prostate cancer cells revealed that it induces apoptosis and inhibits cell migration, potentially through MIF inhibition .
  • Breast Cancer : In MCF-7 breast cancer cells, the compound was found to disrupt the cell cycle at the G2/M phase, leading to increased apoptosis rates compared to untreated controls .

Comparison with Similar Compounds

To contextualize N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(phenylthio)propanamide , we analyze its structural and functional distinctions from two analogous compounds documented in the literature.

Structural and Functional Analysis

a. 3-Chloro-N-phenyl-phthalimide ()

  • Core Structure : Phthalimide (aromatic bis-lactam) with a chlorine substituent and N-phenyl group.
  • Key Differences: The pyridazinone in the target compound is a mono-lactam with two adjacent nitrogens, whereas phthalimide is a bis-lactam with a single nitrogen per ring. The phenylthio group in the target compound introduces sulfur-based electronic effects, contrasting with the electron-withdrawing chlorine in phthalimide. The propyl linker in the target compound adds conformational flexibility absent in the rigid phthalimide structure.
  • Applications: Phthalimides are precursors for high-performance polymers (e.g., polyimides) , while pyridazinone derivatives are more commonly explored for bioactivity (e.g., anti-inflammatory or cardiovascular agents).

b. 3-(3-(2-Hydroxyethyl)-5,5-spiroadamantyl-1,2,4-trioxolan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide ()

  • Core Structure: Spiroadamantyl trioxolane (antimalarial ozonide analog) linked to a pyrrolidinone (five-membered lactam).
  • The phenylthio group in the target compound is less sterically demanding than the spiroadamantyl group, which may improve solubility. The trioxolane moiety in ’s compound confers antimalarial activity via reactive oxygen species generation, a mechanism absent in the target compound.
Data Table: Comparative Overview
Compound Molecular Formula Key Functional Groups Heterocyclic Core Potential Applications References
This compound C₁₆H₁₈N₃O₂S Pyridazinone, phenylthio, amide Pyridazinone (6-membered) Medicinal chemistry, enzyme inhibition
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide, chloro, N-phenyl Phthalimide (bis-lactam) Polymer synthesis
3-(3-(2-Hydroxyethyl)-5,5-spiroadamantyl-trioxolan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide C₂₅H₃₈N₂O₆ Spiroadamantyl trioxolane, pyrrolidinone Trioxolane, pyrrolidinone Antimalarial agents
Electronic and Pharmacokinetic Considerations
  • Pyridazinone vs.
  • Phenylthio vs. Chloro : The sulfur atom in the phenylthio group increases lipophilicity (logP) relative to chlorine, possibly enhancing blood-brain barrier penetration.
  • Spiroadamantyl vs. Propyl Linker : The bulky adamantyl group in ’s compound may limit bioavailability, whereas the target compound’s propyl chain balances flexibility and steric effects.

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